4-(Acetylamino)phenyl 2,4-dibromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 2,4-dibromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPB, and it is a derivative of the 2,4-dibromobenzoic acid. The chemical structure of DAPB is shown below:
Mechanism of Action
The mechanism of action of DAPB is based on its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDACs, DAPB can increase the acetylation of histone proteins, which leads to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
DAPB has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of other types of cells, including endothelial cells and fibroblasts. In addition, DAPB has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of DAPB is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of DAPB is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for research on DAPB. One area of research could be the development of new formulations of DAPB that improve its solubility and bioavailability. Another area of research could be the identification of new targets for DAPB, which could expand its potential applications beyond cancer treatment. Finally, further studies could be conducted to investigate the potential use of DAPB in combination with other drugs or treatments to enhance its antitumor activity.
Synthesis Methods
The synthesis of DAPB involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,4-dibromobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DAPB. The overall reaction scheme is shown below:
Scientific Research Applications
DAPB has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. DAPB has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, DAPB can induce cell cycle arrest and apoptosis in cancer cells.
properties
Molecular Formula |
C15H11Br2NO3 |
---|---|
Molecular Weight |
413.06 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2,4-dibromobenzoate |
InChI |
InChI=1S/C15H11Br2NO3/c1-9(19)18-11-3-5-12(6-4-11)21-15(20)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,19) |
InChI Key |
SCGQOIBWZWIWKY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.